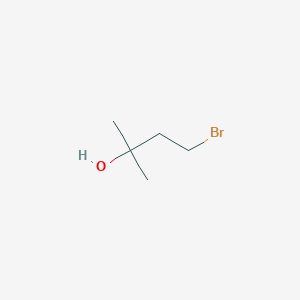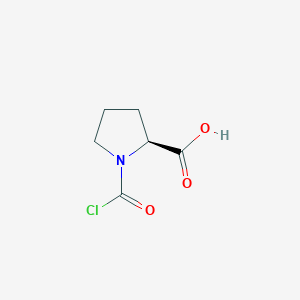
Ácido floctafénico
Descripción general
Descripción
Floctafenic acid is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is an anthranilic acid derivative and is primarily used for the relief of acute pain. The compound is a metabolite of floctafenine, which is used in various pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Floctafenic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies on floctafenic acid help understand the metabolic pathways and degradation products of NSAIDs.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
Industry: It is used in the formulation of pharmaceutical products and as a standard in quality control processes
Mecanismo De Acción
Target of Action
Floctafenic acid, a derivative of Floctafenine, is a nonsteroidal anti-inflammatory drug (NSAID) . The primary targets of Floctafenic acid are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body.
Mode of Action
Floctafenic acid and its parent compound Floctafenine act as potent inhibitors of COX-1 and COX-2 . By inhibiting these enzymes, Floctafenic acid prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. It’s worth noting that Floctafenic acid shows a slight preference for COX-1 .
Result of Action
The molecular and cellular effects of Floctafenic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1 and COX-2, Floctafenic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of symptoms associated with conditions like arthritis and other inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
Floctafenic acid interacts with various enzymes and proteins in the body. It is a potent inhibitor of cyclooxygenase (COX)-1 and COX-2, showing a slight preference for COX-1 . The interactions between Floctafenic acid and these enzymes play a crucial role in its anti-inflammatory and analgesic properties .
Cellular Effects
Floctafenic acid has significant effects on various types of cells and cellular processes. It profoundly inhibits prostanoid biosynthesis, which is essential for inflammation and pain sensation . The compound’s influence on cell function also includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Floctafenic acid exerts its effects at the molecular level through several mechanisms. It binds to COX enzymes, inhibiting their activity and thereby reducing the production of prostanoids . This binding interaction is key to Floctafenic acid’s anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
The effects of Floctafenic acid change over time in laboratory settings. After dosing with Floctafenine, the parent compound of Floctafenic acid, whole blood COX-1 and COX-2 activities were inhibited in a time-dependent fashion, which paralleled Floctafenic acid plasma concentrations .
Dosage Effects in Animal Models
The effects of Floctafenic acid vary with different dosages in animal models. While a low dose of Floctafenine is nutritionally beneficial, a high dose is very toxic to the kidneys
Metabolic Pathways
Floctafenic acid is involved in the metabolic pathway of Floctafenine. Floctafenine is metabolized in the body to produce Floctafenic acid, primarily by tissue esterases of the liver and possibly of the duodenal wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Floctafenic acid can be synthesized through a multi-step process starting with the conversion of ortho-trifluoromethyl aniline to a quinolol. This intermediate is then condensed with ethoxy methylene malonic diethyl ester and cyclized thermally. The resulting compound is saponified, decarboxylated, and converted to 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate leads to the coupled intermediate, which undergoes ester interchange with glycerol to produce floctafenine. Floctafenic acid is then obtained as a hydrolytic degradation product of floctafenine .
Industrial Production Methods: The industrial production of floctafenic acid follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Floctafenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives and substituted benzoic acids, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
- Flufenamic acid
- Mefenamic acid
- Niflumic acid
Comparison: Floctafenic acid is unique due to its trifluoromethyl group on the quinoline ring, which enhances its anti-inflammatory properties. Compared to flufenamic acid and mefenamic acid, floctafenic acid has a different metabolic pathway and a distinct mechanism of action. Niflumic acid, another similar compound, also shares anti-inflammatory properties but differs in its chemical structure and specific applications .
Propiedades
IUPAC Name |
2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIKQRAZCQMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190254 | |
| Record name | Floctafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36783-34-3 | |
| Record name | Floctafenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D19L5WTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)











